

Troubleshooting Fosravuconazole L-lysine ethanolate solubility in aqueous solutions

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Compound of Interest

Compound Name: *Fosravuconazole L-lysine ethanolate*

Cat. No.: *B15127499*

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Technical Support Center: Fosravuconazole L-lysine ethanolate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Fosravuconazole L-lysine ethanolate**.

Frequently Asked Questions (FAQs)

Q1: What is **Fosravuconazole L-lysine ethanolate** and its primary application?

A1: **Fosravuconazole L-lysine ethanolate** is a water-soluble prodrug of the broad-spectrum triazole antifungal agent, Ravuconazole.[1][2][3] It is designed to have improved hydrophilicity and bioavailability compared to Ravuconazole.[2][3] Upon administration, it is rapidly converted to its active form, Ravuconazole, which is used in research for its activity against a wide range of fungal species, including *Candida*, *Aspergillus*, and *Trichophyton* species.[4][5]

Q2: What is the mechanism of action of Fosravuconazole?

A2: As a prodrug, Fosravuconazole is converted to Ravuconazole in the body.[5] Ravuconazole inhibits the fungal enzyme lanosterol 14 α -demethylase, a critical component of the ergosterol

biosynthesis pathway.[3][5][6] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[3][5]

Q3: How should **Fosravuconazole L-lysine ethanolate** be stored?

A3: For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.[4] Stock solutions are typically stable for up to 1 month at -20°C and up to 6 months at -80°C.[2][4] It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4]

Q4: How does the conversion of Fosravuconazole to Ravuconazole affect my experiments?

A4: The conversion to the less water-soluble active drug, Ravuconazole, can lead to precipitation in aqueous solutions over time.[1] In cell culture, media containing phosphatases can facilitate this conversion, which is the expected behavior of the prodrug.[1] It is crucial to account for this conversion in your experimental design and to prepare fresh working solutions immediately before use.[1]

Troubleshooting Guide

Issue 1: Precipitation is observed in my aqueous working solution.

| Possible Cause | Recommended Solution |
|-----------------------------|---|
| Low aqueous solubility | Although designed for improved solubility, Fosravuconazole L-lysine ethanolate's solubility in purely aqueous buffers can be limited. ^[1] Consider using co-solvents like DMSO or PEG300 in your final formulation, ensuring the solvent concentration is compatible with your experimental system. ^{[1][4]} Sonication may also help with dissolution. ^{[2][4]} |
| pH-dependent solubility | The pH of the solution can influence the compound's solubility. ^[1] It is recommended to evaluate the solubility at different pH values to determine the optimal range for your experiment. ^[1] |
| Degradation to Ravuconazole | Fosravuconazole can hydrolyze to the less soluble active form, Ravuconazole, especially in the presence of enzymes or at certain pH values. ^[1] Always prepare fresh working solutions for your experiments. ^[1] For short-term storage, keep solutions at 4°C and analyze for the presence of the parent compound. ^[1] |
| High Concentration | The concentration of the drug in your working solution may exceed its solubility limit in the chosen solvent system. Review the solubility data and adjust the concentration accordingly. |

Issue 2: I am observing a loss of compound activity or concentration in my cell culture medium.

| Possible Cause | Recommended Solution |
|-----------------------|---|
| Enzymatic degradation | Cell culture media often contain phosphatases that hydrolyze Fosravuconazole to Ravuconazole. ^[1] This is the intended behavior of the prodrug. ^[1] Factor this conversion into your experimental design. For experiments requiring stable prodrug concentrations, consider using a protein-free buffer or heat-inactivated serum, though the latter may impact cell health. ^[1] |
| Chemical instability | The pH of the cell culture medium (typically around 7.4) can contribute to the chemical hydrolysis of the prodrug. ^[1] Minimize the time the compound is in the medium before the experiment by preparing fresh solutions immediately before use. ^[1] |

Quantitative Data Summary

Solubility Data

| Compound | Solvent | Solubility | Notes |
|-------------------------------------|----------------------------------|---|--|
| Fosravuconazole L-lysine ethanolate | Water | < 0.1 mg/mL[2] | Insoluble, requires ultrasonic agitation.[2] |
| Water | 50 mg/mL[7] | With ultrasonic agitation.[7] | |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL[8] | | |
| DMSO | 50 mg/mL (67.59 mM) [2] | Requires ultrasonic agitation.[2] | |
| Ravuconazole (Active Moiety) | DMSO | 20 mg/mL[2] | Clear solution.[2] |
| Ethanol | Soluble[2] | Specific concentration not detailed.[2] | |
| Dimethylformamide (DMF) | Soluble[2] | Specific concentration not detailed.[2] | |

Co-Solvent Formulations for a Clear Solution (≥ 2.5 mg/mL)

| Protocol | Formulation |
|----------|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4] |
| 2 | 10% DMSO, 90% (20% SBE- β -CD in Saline)[4] |
| 3 | 10% DMSO, 90% Corn Oil[9] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

- Aseptically weigh the desired amount of **Fosravuconazole L-lysine ethanolate** powder.

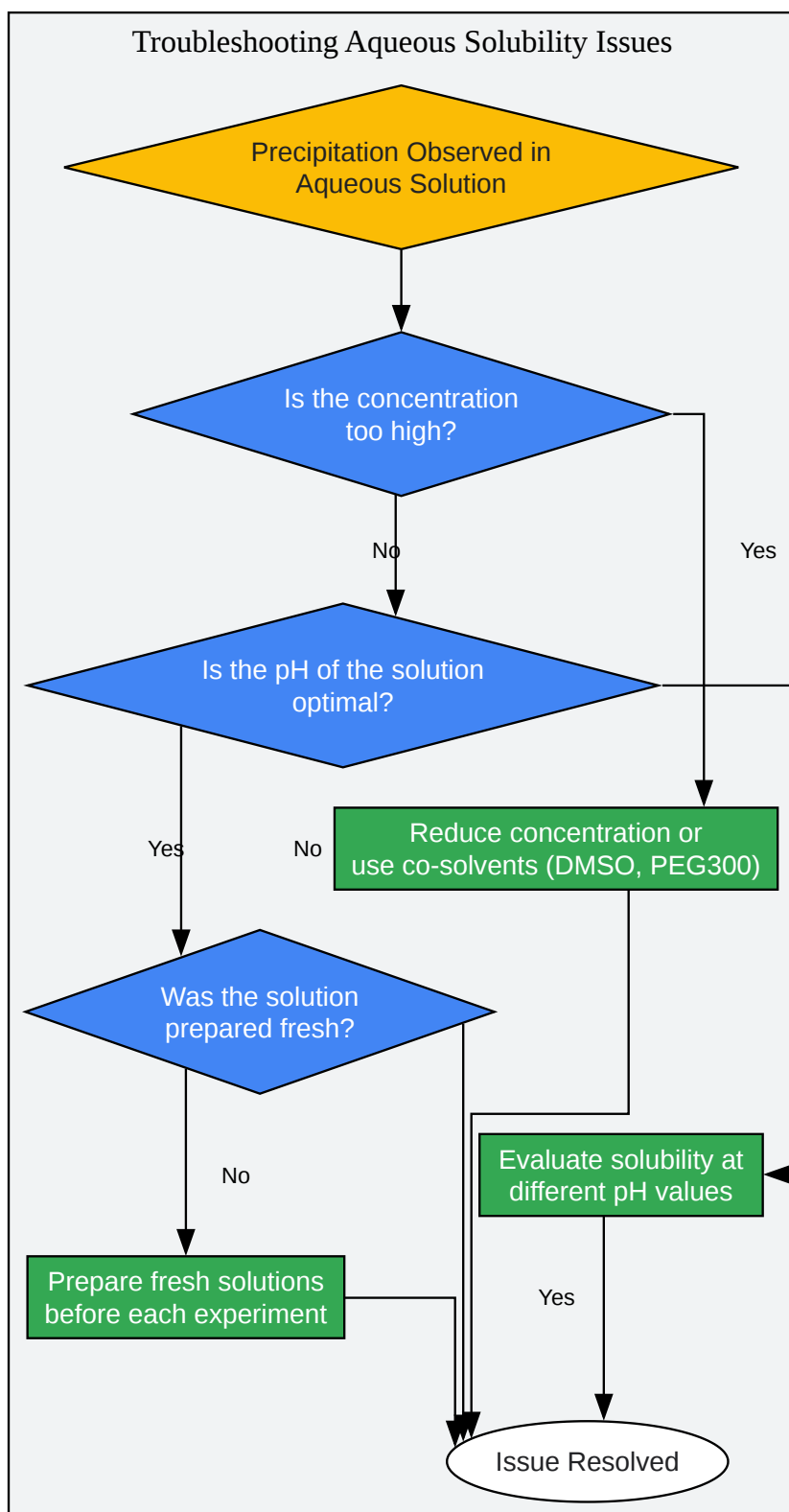
- Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).[\[2\]](#)
- Vortex the mixture for 1-2 minutes.[\[2\]](#)
- For complete dissolution, place the vial in an ultrasonic bath for 10-15 minutes.[\[2\]](#)
- Visually inspect the solution to ensure no particulate matter remains.[\[2\]](#)
- Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[\[2\]](#)
- Store the aliquots at -20°C for up to one month or -80°C for up to six months.[\[2\]](#) Avoid repeated freeze-thaw cycles.[\[2\]](#)

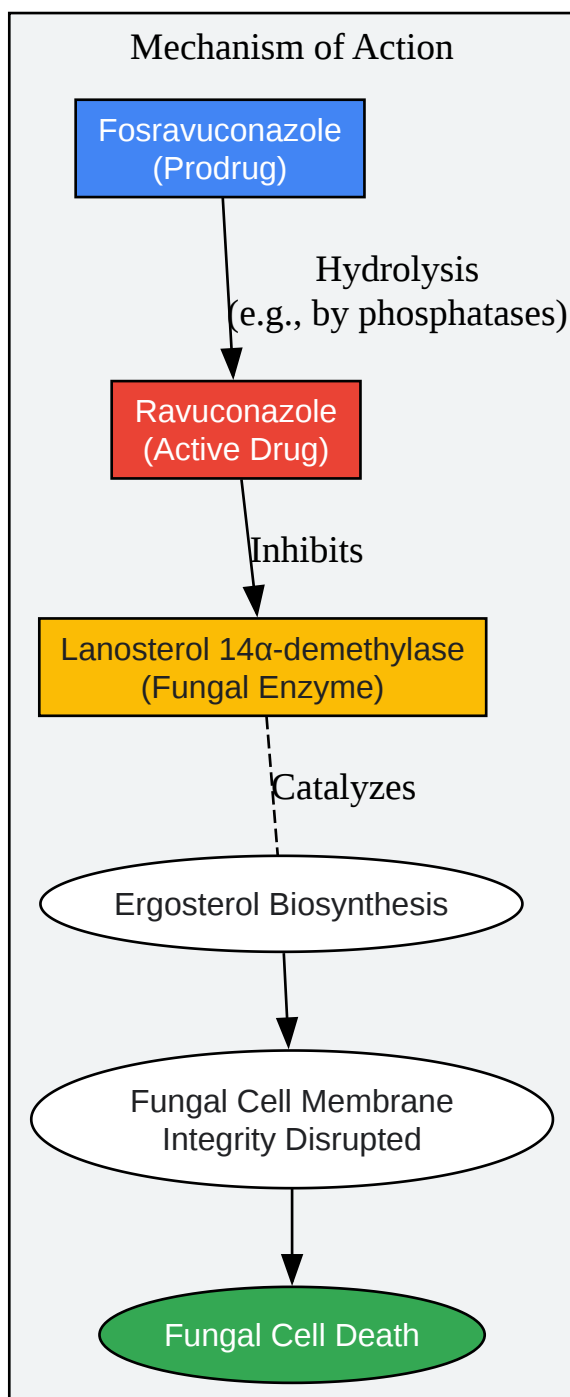
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies

This protocol is for a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.

- Calculate the required amount of **Fosravuconazole L-lysine ethanolate** for the desired final concentration (e.g., 2.5 mg/mL).[\[2\]](#)
- Dissolve the **Fosravuconazole L-lysine ethanolate** powder in DMSO to create a concentrated pre-stock solution.[\[2\]](#)
- In a separate sterile tube, add the PEG300.[\[2\]](#)
- Add the DMSO pre-stock to the PEG300 and mix thoroughly until a clear solution is formed.[\[2\]](#)
- Add the Tween 80 to the mixture and mix until clear.[\[2\]](#)
- Finally, add the saline to reach the final volume and mix thoroughly.[\[2\]](#)
- This formulation should be prepared fresh daily. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[\[2\]](#)

Visualizations





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